molecular formula C14H16ClNO5S B2552081 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 1421449-00-4

5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide

Cat. No.: B2552081
CAS No.: 1421449-00-4
M. Wt: 345.79
InChI Key: BDCHRLSYEOFPEZ-UHFFFAOYSA-N
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Description

5-Chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a methoxy group, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypropyl group is then introduced through a nucleophilic substitution reaction, followed by the introduction of the chloro and methoxy groups using suitable halogenating and methylation agents, respectively. The final step involves the sulfonamide formation, which is usually achieved by reacting the intermediate with sulfonamide reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxypropyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of chloroalkanes or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: It has potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: It can be explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to inflammation and infection.

  • Industry: It can be used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism by which 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

  • N-(5-chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

Uniqueness: 5-Chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5S/c1-20-13-5-4-10(15)9-14(13)22(18,19)16-7-6-11(17)12-3-2-8-21-12/h2-5,8-9,11,16-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCHRLSYEOFPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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